

Introduction: The Significance of 3-Methoxybenzhydrazide

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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060

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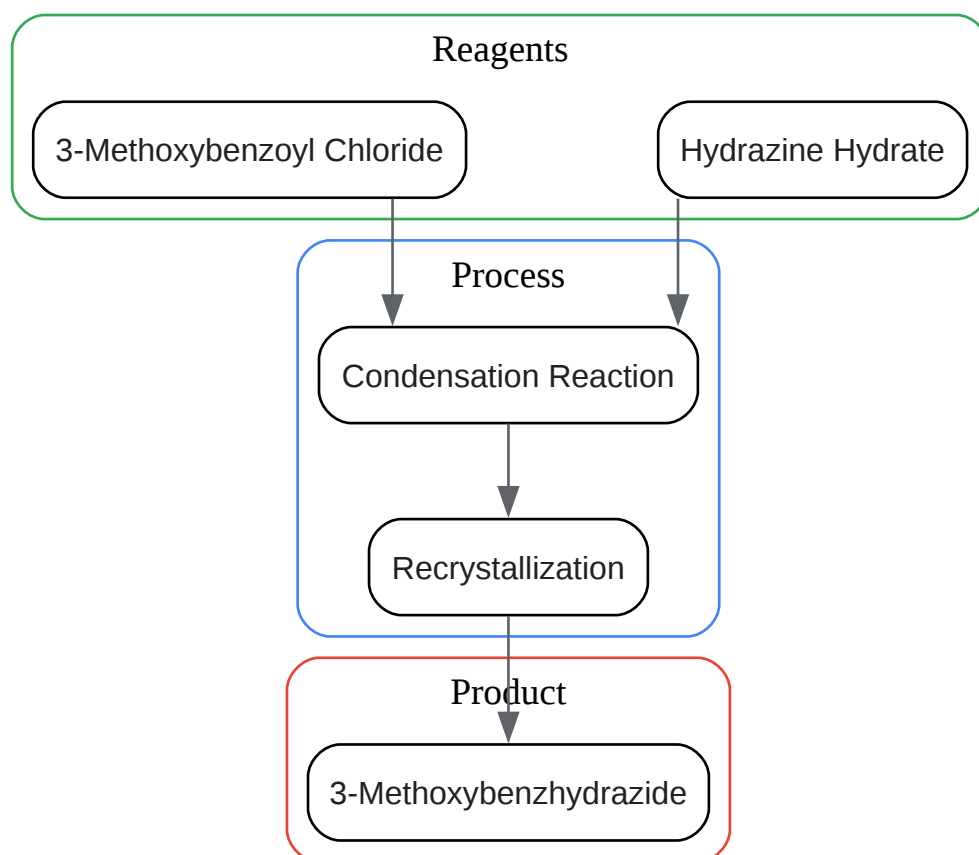
3-Methoxybenzhydrazide ($C_8H_{10}N_2O_2$) is a hydrazide derivative of 3-methoxybenzoic acid.[1] [2] Its unique molecular architecture, featuring a methoxy group on the benzene ring, imparts specific electronic characteristics that govern its reactivity and biological activity.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, its derivatives have been explored for their potential in agrochemicals and dye chemistry.[1] Understanding the electronic landscape of this molecule is paramount for the rational design of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of **3-Methoxybenzhydrazide**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 5785-06-8 | [2] |
| Molecular Formula | C ₈ H ₁₀ N ₂ O ₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | White to cream or pale brown crystalline powder | [3] |
| Melting Point | 89-95 °C | [1][3] |
| IUPAC Name | 3-methoxybenzohydrazide | [2] |
| Synonyms | m-Anisic hydrazide, m-Anisohydrazide | [1][2] |

Synthesis and Molecular Structure

The synthesis of **3-Methoxybenzhydrazide** is typically achieved through the condensation reaction of 3-methoxybenzoyl chloride with hydrazine hydrate.[4] This straightforward and efficient method allows for the production of high-purity material for subsequent studies and applications.



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Caption: General workflow for the synthesis of **3-Methoxybenzhydrazide**.

The molecular structure of **3-Methoxybenzhydrazide** consists of a benzene ring substituted with a methoxy group at the meta position and a hydrazide group. The presence of both electron-donating (methoxy) and electron-withdrawing (hydrazide) groups creates a unique electronic distribution across the molecule. The crystal structure of related benzohydrazide derivatives reveals a nearly planar conformation of the benzohydrazide moiety.[5][6]

Spectroscopic Characterization: Unveiling the Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of **3-Methoxybenzhydrazide**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies confirm the molecular structure and offer insights into the bonding environment.^[7]

Table 2: Key FTIR Absorption Bands for **3-Methoxybenzhydrazide**

| Wavenumber (cm ⁻¹) | Vibration | Significance |
|--------------------------------|-----------------------------|--|
| ~3300-3200 | N-H stretching | Confirms the presence of the hydrazide group. |
| ~3050-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. ^[8] |
| ~2960-2850 | Aliphatic C-H stretch | Corresponds to the methoxy group. ^[8] |
| ~1640 | C=O stretching (Amide I) | Characteristic of the carbonyl group in the hydrazide moiety. |
| ~1610-1590 | C=C stretching | Aromatic ring vibrations. ^[8] |
| ~1550 | N-H bending (Amide II) | Further evidence of the hydrazide group. |
| ~1250 | Asymmetric C-O-C stretching | Confirms the presence of the aryl-alkyl ether (methoxy group). |
| ~1050 | Symmetric C-O-C stretching | Also associated with the methoxy group. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption bands correspond to the excitation of electrons from lower to higher energy molecular orbitals. While specific experimental data for **3-Methoxybenzhydrazide** is not readily available in the initial search, related benzohydrazide derivatives exhibit characteristic π

→ π^* and $n \rightarrow \pi^*$ transitions.[9] The benzene ring and the carbonyl group are the primary chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the molecule.[10]

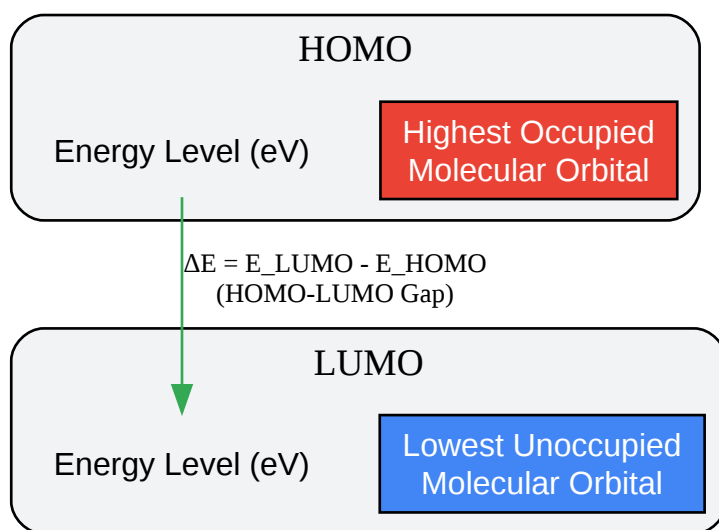
- ^1H NMR: The proton NMR spectrum of **3-Methoxybenzhydrazide** would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H protons of the hydrazide group. The aromatic protons will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The methoxy protons will appear as a singlet, typically around 3.8 ppm. The N-H protons will also appear as singlets, with chemical shifts that can be influenced by solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with different chemical shifts due to the substituents), and the methoxy carbon. The carbonyl carbon signal is typically found in the range of 160-170 ppm.[6]

Computational Chemistry Insights: Mapping the Electronic Landscape

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic properties of molecules. These computational methods provide a deeper understanding of the electron distribution, reactivity, and molecular orbital energies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[11] A smaller gap suggests higher reactivity.[11] For derivatives of benzohydrazide, the HOMO is often localized on the benzene ring and the hydrazide moiety, while the LUMO is distributed over the entire molecule.[11][12]



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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Calculated Global Reactivity Descriptors (Illustrative for a Benzohydrazide Derivative)

| Parameter | Formula | Significance |
|-------------------------------------|-----------------------------|--|
| Ionization Potential (I) | $I = -E_{\text{HOMO}}$ | Energy required to remove an electron. |
| Electron Affinity (A) | $A = -E_{\text{LUMO}}$ | Energy released when an electron is added. |
| Electronegativity (χ) | $\chi = (I + A) / 2$ | Tendency to attract electrons. |
| Chemical Hardness (η) | $\eta = (I - A) / 2$ | Resistance to change in electron distribution. |
| Chemical Softness (S) | $S = 1 / (2\eta)$ | Measure of polarizability. |
| Electrophilicity Index (ω) | $\omega = \chi^2 / (2\eta)$ | Measure of electrophilic character. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.^{[13][14]} The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).^[13] In **3-Methoxybenzhydrazide**, the carbonyl oxygen of the hydrazide group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and interactions with electrophiles.^[14]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.^{[15][16]} This analysis helps to quantify the electron distribution and identify the most electropositive and electronegative atoms.^[15] The charge distribution is a key determinant of a molecule's dipole moment and its interaction with other molecules and biological targets.

Correlation of Electronic Properties with Biological Activity

The electronic properties of **3-Methoxybenzhydrazide** and its derivatives are intrinsically linked to their biological activities.^[17] The ability to form hydrogen bonds, a key interaction in biological systems, is governed by the distribution of electron density. The HOMO-LUMO gap can correlate with the compound's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules. Molecular docking studies on related benzohydrazide derivatives have shown that the hydrazide moiety often plays a crucial role in binding to the active sites of enzymes.^{[18][19]}

Conclusion

This technical guide has provided a detailed overview of the electronic properties of **3-Methoxybenzhydrazide**, integrating experimental data with computational insights. A thorough understanding of its electronic structure, characterized by its molecular orbitals, charge distribution, and spectroscopic behavior, is essential for the continued development of this compound and its derivatives in medicinal chemistry and materials science. The methodologies

and concepts presented herein serve as a valuable resource for researchers and scientists in these fields.

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